Cas no 120384-18-1 (4-Azidotetrafluorobenzaldehyde)

4-Azidotetrafluorobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Azidotetrafluorobenzaldehyde
- 4-azido-2,3,5,6-tetrafluorobenzaldehyde
- 120384-18-1
- SCHEMBL13475904
- FYZZJXVVOINZGG-UHFFFAOYSA-N
- p-azidotetrafluorobenzaldehyde
- DB-262916
-
- インチ: InChI=1S/C7HF4N3O/c8-3-2(1-15)4(9)6(11)7(5(3)10)13-14-12/h1H
- InChIKey: FYZZJXVVOINZGG-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F
計算された属性
- せいみつぶんしりょう: 219.00557431g/mol
- どういたいしつりょう: 219.00557431g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-Azidotetrafluorobenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-503200-250 mg |
4-Azidotetrafluorobenzaldehyde, |
120384-18-1 | 250mg |
¥2858.00 | 2023-06-01 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503200-250mg |
4-Azidotetrafluorobenzaldehyde, |
120384-18-1 | 250mg |
¥2858.00 | 2023-09-05 | ||
TRC | A822035-250mg |
4-Azidotetrafluorobenzaldehyde |
120384-18-1 | 250mg |
$ 207.00 | 2023-04-19 | ||
TRC | A822035-2.5g |
4-Azidotetrafluorobenzaldehyde |
120384-18-1 | 2.5g |
$ 1642.00 | 2023-04-19 |
4-Azidotetrafluorobenzaldehyde 関連文献
-
Mingdi Yan,Sui Xiong Cai,M. N. Wybourne,John F. W. Keana J. Mater. Chem. 1996 6 1249
-
Desmond W. Y. Teo,Zaini Jamal,Qiu-Jing Seah,Rui-Qi Png,Lay-Lay Chua J. Mater. Chem. C 2020 8 253
-
Mingdi Yan,Sui Xiong Cai,M. N. Wybourne,John F. W. Keana J. Mater. Chem. 1996 6 1249
4-Azidotetrafluorobenzaldehydeに関する追加情報
Recent Advances in the Application of 4-Azidotetrafluorobenzaldehyde (CAS: 120384-18-1) in Chemical Biology and Pharmaceutical Research
4-Azidotetrafluorobenzaldehyde (CAS: 120384-18-1) is a highly versatile chemical compound that has garnered significant attention in recent years due to its unique reactivity and potential applications in chemical biology and pharmaceutical research. This compound, characterized by its azido and tetrafluorobenzaldehyde functional groups, serves as a critical building block in the synthesis of various bioactive molecules and probes. Recent studies have explored its utility in click chemistry, bioconjugation, and drug discovery, highlighting its importance in advancing modern chemical biology.
One of the most notable applications of 4-Azidotetrafluorobenzaldehyde is its role in bioorthogonal chemistry. The azido group enables efficient and selective reactions with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This property has been leveraged to develop novel probes for labeling and imaging biomolecules in live cells. For instance, a 2023 study published in Journal of the American Chemical Society demonstrated the use of 4-Azidotetrafluorobenzaldehyde-derived probes for real-time tracking of protein dynamics, offering unprecedented spatial and temporal resolution.
In addition to its applications in imaging, 4-Azidotetrafluorobenzaldehyde has been employed in the design of covalent inhibitors for drug discovery. The tetrafluorobenzaldehyde moiety can react with nucleophilic residues in target proteins, forming stable adducts that modulate protein function. A recent preprint on bioRxiv detailed the development of a covalent inhibitor library based on this scaffold, which showed promising activity against several disease-relevant kinases. The study underscored the compound's potential as a privileged scaffold for targeting challenging therapeutic targets.
Furthermore, the compound's stability and reactivity have made it a valuable tool for bioconjugation strategies. Researchers have utilized 4-Azidotetrafluorobenzaldehyde to functionalize nanoparticles, antibodies, and other biomolecules for diagnostic and therapeutic purposes. A 2024 publication in Angewandte Chemie highlighted its use in the site-specific modification of antibodies, enabling the development of next-generation antibody-drug conjugates (ADCs) with improved homogeneity and efficacy.
Despite its promising applications, challenges remain in the scalable synthesis and handling of 4-Azidotetrafluorobenzaldehyde due to its sensitivity to light and moisture. Recent advancements in synthetic methodologies, such as flow chemistry and photochemical approaches, have addressed some of these limitations, as reported in a 2023 Organic Process Research & Development article. These innovations are expected to facilitate broader adoption of the compound in industrial and academic settings.
In conclusion, 4-Azidotetrafluorobenzaldehyde (CAS: 120384-18-1) continues to be a pivotal compound in chemical biology and pharmaceutical research. Its unique reactivity and versatility enable diverse applications, from imaging and diagnostics to drug discovery and bioconjugation. Ongoing research and technological advancements are likely to expand its utility further, solidifying its role as a cornerstone of modern chemical biology.
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